molecular formula C7H12ClNO2 B1432474 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride CAS No. 1541965-20-1

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride

Cat. No. B1432474
M. Wt: 177.63 g/mol
InChI Key: JXPITDVDBQCEKU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1541965-20-1. It has a molecular weight of 177.63 .


Molecular Structure Analysis

The InChI code for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is 1S/C7H12ClNO2/c1-11-5-6-2-3-9 (4-6)7 (8)10/h6H,2-5H2,1H3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is involved in the synthesis of a variety of heterocyclic compounds. It is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). These intermediates are derived from the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol. Another study demonstrated the synthesis of highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines, indicating the versatility of this compound in generating structurally complex molecules (Aggarwal et al., 2002).

Catalytic Applications

The compound plays a role in catalytic processes as well. A study involving gold catalysis used the compound in the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines, serving as an intermediate for the synthesis of various natural products (Morita & Krause, 2004). The versatility of this compound in catalytic reactions underscores its importance in synthetic chemistry.

Protective Group in Organic Synthesis

The compound is also used as a removable protecting group in organic synthesis. The O-3-pyrroline-1-carbonyl (O-Pyroc) group, derived from this compound, is utilized for the kinetic resolution of racemic carboxylic acids and alcohols through catalytic asymmetric acylation. This protective group can be easily introduced and removed without affecting the integrity of the substrate, making it a valuable tool in stereoselective synthesis (Sakakura et al., 2009).

Safety And Hazards

Specific safety data for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is currently unavailable online . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(methoxymethyl)pyrrolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPITDVDBQCEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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